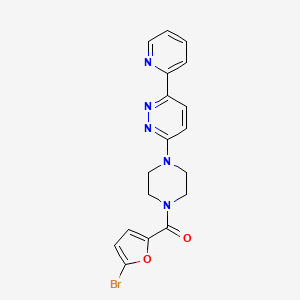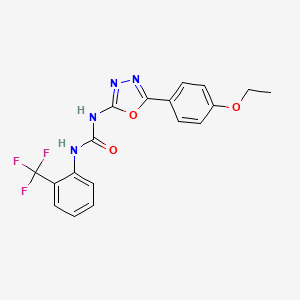
1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It has a linear formula of C20H16F3NO3 and a molecular weight of 375.351 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds has been reported to involve the use of trifluoromethylpyridines as key structural motifs . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the trifluoromethyl group and the ethoxyphenyl group are notable features of the structure .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, protodeboronation of pinacol boronic esters has been reported in the synthesis of related compounds . Additionally, reactions involving trifluoromethyl-containing N-methyl (4-ethoxyphenyl)imidazolidin-2-ones with urea have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Trifluoromethylpyridine derivatives, for example, are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
- The reaction of benzoyldicyandiamide with hydroxylamine hydrochloride illustrates the production of oxadiazoles, a class to which the specified compound belongs, highlighting the chemical reactivity and potential for generating diverse molecular structures (Warburton, 1966).
- Novel dihydropyrimidine derivatives, synthesized through condensation processes involving oxadiazol compounds, underline the adaptability of this chemical framework for antidiabetic screening, pointing towards a broad application in medicinal chemistry (Lalpara et al., 2021).
- An investigation into the anticancer evaluation of oxadiazol derivatives showcases the potential therapeutic applications of such compounds, emphasizing their relevance in the development of new anticancer agents (Yakantham et al., 2019).
Biological Activity and Applications
- A study on the synthesis and evaluation of antioxidant activities of oxadiazolyl pyrimidinone derivatives indicates the compound's role in generating antioxidants, which are crucial for combating oxidative stress in biological systems (George et al., 2010).
- Research into the antifungal activities of oxadiazole derivatives highlights the compound's potential in developing new antifungal agents, essential for agricultural and pharmaceutical applications (Mishra et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-2-27-12-9-7-11(8-10-12)15-24-25-17(28-15)23-16(26)22-14-6-4-3-5-13(14)18(19,20)21/h3-10H,2H2,1H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOVQXVSNNVVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
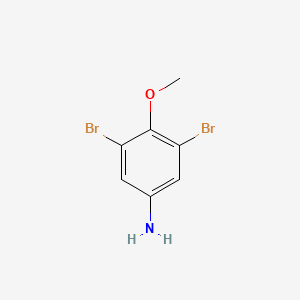
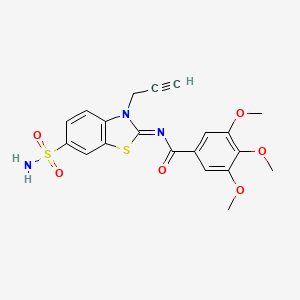
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)
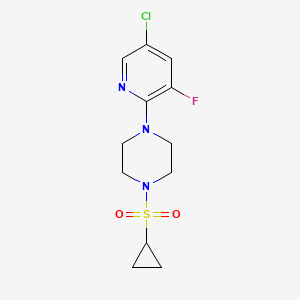
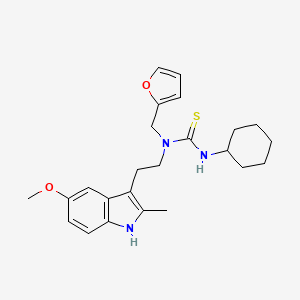
![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
